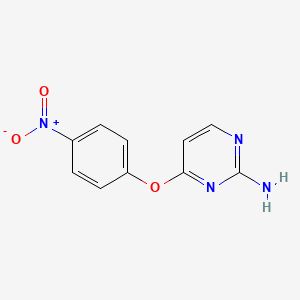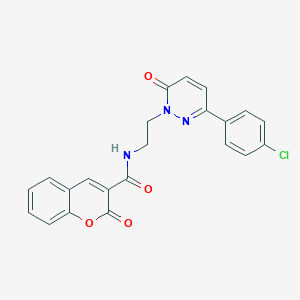![molecular formula C13H14F3N3O2S2 B2625756 (E)-2-(methylsulfonyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile CAS No. 2067643-60-9](/img/structure/B2625756.png)
(E)-2-(methylsulfonyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has been a hot topic in synthetic chemistry . Photoredox catalysis has been regarded as a powerful redox tool for synthetic chemistry because they can smoothly catalyze single-electron-transfer (SET) processes under visible light irradiation and operationally simple conditions at room temperature . This strategy of photoredox catalysis provides a new protocol for photocatalytic radical reactions .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group (CF3), a piperidine ring, a thiazole ring, a nitrile group (CN), and a methylsulfonyl group (CH3SO2). The trifluoromethyl group is considered to be a useful structural motif in many biologically active molecules .Chemical Reactions Analysis
The trifluoromethyl group widely prevails in pharmaceutical and agrochemical compounds, while accompanying by the development of new methodologies for trifluoromethylation . Recently, the radical trifluoromethylation by photoredox catalysis has emerged . This process describes several pioneering works and their representative mechanisms via generation of the trifluoromethyl radical based on photoredox processes .Scientific Research Applications
Synthesis and Biological Applications
Synthesis and Anti-Arrhythmic Activity : Compounds containing 1,3-thiazole and 1,3,4-thiadiazole, similar to the structure of (E)-2-(methylsulfonyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile, have been synthesized and shown significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).
Antibacterial Study : N-substituted derivatives of 1,3,4-oxadiazole, which share a similar structural framework, were synthesized and exhibited moderate to high antibacterial activity (Khalid et al., 2016).
Spectral Analysis and Biological Evaluation : A study focused on 1,3,4-oxadiazole derivatives, structurally related to the compound of interest, showed their potential in inhibiting butyrylcholinesterase (BChE) enzyme and demonstrated promising results in molecular docking studies for binding affinity (Khalid et al., 2016).
Synthesis of Thiazolo[3, 2]pyridines with Antimicrobial Activity : The synthesis of novel thiazolo[3, 2]pyridines containing pyrazolyl moiety, analogous in structure to the compound , showed antimicrobial activities (El-Emary et al., 2005).
Antimicrobial Evaluation of Novel Thiazole Derivatives : New heterocyclic compounds incorporating sulfamoyl moiety, similar to the target compound, have shown promise as antimicrobial agents (Darwish et al., 2014).
Other Relevant Studies
- Identification of Multidrug-Resistant Tuberculosis (MDR-TB) Related Substances : This study identified several related substances in a drug similar in structure to the compound , showcasing the importance of structural analysis in pharmaceutical development (Jayachandra et al., 2018).
- Iron(II) Complexes Study : Research on iron(II) complexes of related ligands demonstrates the interplay between spin-crossover and crystallographic phase changes, highlighting the compound's relevance in materials science (Cook et al., 2015).
- Synthesis of Green Metric Evaluation Compounds : The synthesis of related compounds for use in gastroesophageal reflux disease (GERD) underscores the compound's pharmaceutical significance (Gilbile et al., 2017).
Future Directions
The development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons has become an active and hot topic in synthetic chemistry . It is expected that the use of trifluoromethyl-containing compounds will continue to grow in the pharmaceutical and agrochemical industries .
properties
IUPAC Name |
(E)-2-methylsulfonyl-3-[2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-thiazol-5-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2S2/c1-23(20,21)11(7-17)6-10-8-18-12(22-10)19-4-2-9(3-5-19)13(14,15)16/h6,8-9H,2-5H2,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWCJBMPHJTXCY-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(=CC1=CN=C(S1)N2CCC(CC2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C(=C/C1=CN=C(S1)N2CCC(CC2)C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 3-[2-(prop-2-enoylamino)ethyl]thiomorpholine-4-carboxylate](/img/structure/B2625676.png)
![N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-oxazolidinyl]methyl]-N''-[(4-methylphenyl)methyl]oxamide](/img/structure/B2625679.png)
![(E)-methyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2625681.png)


![5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2625688.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]propanamide](/img/structure/B2625689.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2625692.png)
![N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2625693.png)
![(2,4-Dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2625694.png)
![1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole](/img/structure/B2625695.png)